molecular formula C20H21BrN2O4 B12489418 Ethyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12489418
M. Wt: 433.3 g/mol
InChI Key: GWTMZQAFGMHODW-UHFFFAOYSA-N
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Description

ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a bromobenzamido group and a morpholinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Bromobenzamido Intermediate: This step involves the reaction of 3-bromobenzoic acid with an amine to form the bromobenzamido intermediate. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Morpholinyl Group: The bromobenzamido intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholinyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst to form ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholinyl group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Hydrolysis: The major products are 3-bromobenzoic acid and ethanol.

Scientific Research Applications

ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The bromobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The morpholinyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

    ETHYL 5-(3-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a chlorine atom instead of bromine.

    ETHYL 5-(3-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a fluorine atom instead of bromine.

    ETHYL 5-(3-IODOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with an iodine atom instead of bromine.

The uniqueness of ETHYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in the specific properties imparted by the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

ethyl 5-[(3-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21BrN2O4/c1-2-27-20(25)17-13-16(6-7-18(17)23-8-10-26-11-9-23)22-19(24)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,24)

InChI Key

GWTMZQAFGMHODW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCOCC3

Origin of Product

United States

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